Cas no 1006484-27-0 (4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 959-990-6
- GQB48427
- 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid
- STL414508
- EN300-92546
- BBL040994
- MFCD06805783
- 4-carbamoyl-2-methylpyrazole-3-carboxylic acid
- SCHEMBL1458362
- 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylicacid
- G54305
- 1006484-27-0
- Z1198171477
- AKOS000314768
-
- MDL: MFCD06805783
- Inchi: 1S/C6H7N3O3/c1-9-4(6(11)12)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
- InChI Key: UAKJCPBNPZVVFY-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(N)=O)C=NN1C)=O
Computed Properties
- Exact Mass: 169.048741g/mol
- Monoisotopic Mass: 169.048741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 169.14g/mol
- XLogP3: -1
- Topological Polar Surface Area: 98.2Ų
4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615943-10mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid |
1006484-27-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A615943-50mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid |
1006484-27-0 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A615943-100mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid |
1006484-27-0 | 100mg |
$ 250.00 | 2022-06-08 | ||
| Fluorochem | 037803-1g |
4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 1g |
£468.00 | 2022-03-01 | ||
| Fluorochem | 037803-5g |
4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 5g |
£1182.00 | 2022-03-01 | ||
| Chemenu | CM483821-1g |
4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 95% | 1g |
$381 | 2022-06-14 | |
| abcr | AB499885-100 mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 100MG |
€253.70 | 2022-03-01 | ||
| abcr | AB499885-250 mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 250MG |
€343.00 | 2022-03-01 | ||
| abcr | AB499885-500 mg |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 500MG |
€475.60 | 2022-03-01 | ||
| abcr | AB499885-1 g |
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1006484-27-0 | 1g |
€609.00 | 2022-03-01 |
4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Suppliers
4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction to 4-(Aminocarbonyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS No. 1006484-27-0)
4-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006484-27-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring substituted with an aminocarbonyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the importance of pyrazole derivatives in the design of bioactive molecules. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of an aminocarbonyl group and a carboxylic acid group to the pyrazole scaffold can further enhance these activities, making 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid a valuable building block in the synthesis of more complex molecules.
In the context of medicinal chemistry, 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been explored as a precursor for the synthesis of potential drug candidates. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have investigated its use as an inhibitor of carbonic anhydrase, an enzyme implicated in various pathological conditions such as glaucoma and epilepsy.
The pharmacological profile of 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been studied in preclinical settings. In vitro assays have demonstrated its ability to modulate key biological targets, suggesting its potential as a lead compound for further optimization. Additionally, its solubility and stability properties make it suitable for formulation into various dosage forms, enhancing its therapeutic utility.
Beyond its direct applications in drug discovery, 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as a valuable intermediate in the synthesis of other bioactive compounds. Its reactivity with different functional groups allows chemists to introduce additional substituents, thereby expanding its chemical diversity and biological activity spectrum.
In the realm of synthetic chemistry, the preparation of 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves well-established methodologies. One common approach is the reaction of 1-methylpyrazole with appropriate carboxylate precursors followed by amidation to introduce the aminocarbonyl group. This synthetic route is scalable and can be adapted to produce gram quantities for further evaluation.
The safety profile of 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is another critical aspect that has been investigated. Toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development. However, as with any new chemical entity, comprehensive safety assessments are essential to ensure its suitability for clinical use.
In conclusion, 4-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006484-27-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, contributing to advancements in drug discovery and healthcare innovation.
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